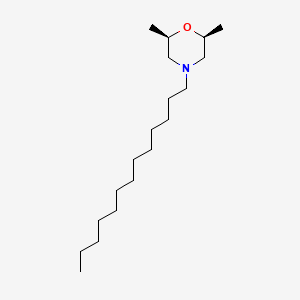
1-(3-Cyanopropyl)-1,1,3,3-tetramethyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile is an organosilicon compound characterized by the presence of a disiloxane group attached to a butanenitrile moiety. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile typically involves the reaction of 4-chlorobutanenitrile with 1,1,3,3-tetramethyldisiloxane in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the disiloxane group. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile undergoes various types of chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds.
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrosilylation: Typically involves platinum or rhodium catalysts.
Reduction: Commonly uses palladium or nickel catalysts.
Substitution: Often employs bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Hydrosilylation: Produces organosilicon compounds with various functional groups.
Reduction: Yields amines or other reduced products.
Substitution: Forms substituted nitriles or other derivatives.
Aplicaciones Científicas De Investigación
4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in bioconjugation and drug delivery systems.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile involves its ability to participate in various chemical reactions due to the presence of the disiloxane and nitrile groups. The disiloxane group can undergo hydrosilylation, while the nitrile group can participate in nucleophilic substitution and reduction reactions. These reactions are facilitated by the compound’s electrophilic and nucleophilic properties.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: Known for its use as a reducing agent and in hydrosilylation reactions.
4-Chlorobutanenitrile: A precursor in the synthesis of 4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile.
Dimethyldichlorosilane: Used in the synthesis of various organosilicon compounds.
Uniqueness
4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile is unique due to its combination of a disiloxane group and a nitrile group, which imparts distinct reactivity and stability. This makes it a versatile reagent in both academic and industrial research.
Propiedades
Fórmula molecular |
C8H18NOSi2 |
|---|---|
Peso molecular |
200.40 g/mol |
InChI |
InChI=1S/C8H18NOSi2/c1-11(2)10-12(3,4)8-6-5-7-9/h5-6,8H2,1-4H3 |
Clave InChI |
IRLXENWXJDNJBJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)O[Si](C)(C)CCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


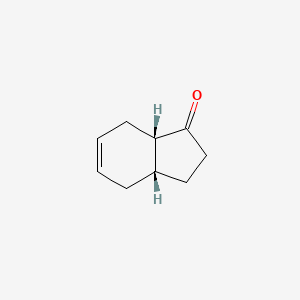
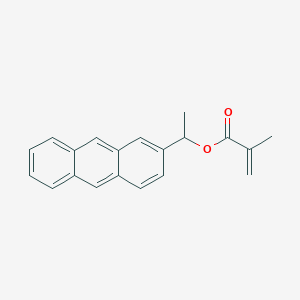
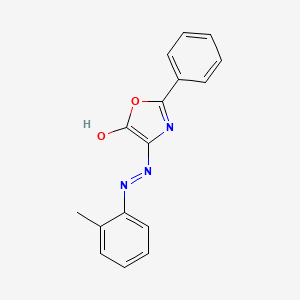
![N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide](/img/structure/B14643102.png)

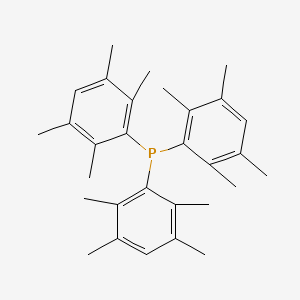

![4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14643121.png)
![4-Chloro-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643122.png)
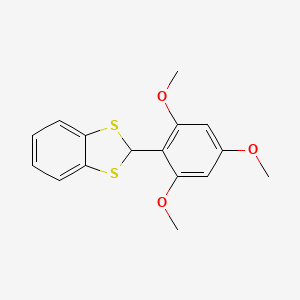

![1-Methyl-4-[(propan-2-yl)peroxy]cyclohexane](/img/structure/B14643150.png)

